Specific Scientific Field: Materials Chemistry
Methods of Application or Experimental Procedures: Two novel blue fluorescent materials with asymmetric structure were designed and synthesized, one of which includes the “2-((4-(Tert-butyl)phenyl)sulfonyl)ethanamide” structure. These compounds were used as emitters in OLEDs .
Results or Outcomes: The two compounds showed high fluorescence quantum yield (Φf) in film because of the restricting π–π stacking, and displayed apparent mechanochromic properties. The emissions displayed 50 nm/23 nm red shifts after grinding. OLEDs using these compounds as emitters exhibited good efficiencies .
Specific Scientific Field: Crystallography
Methods of Application or Experimental Procedures: The crystal structure of the compound was determined using X-ray diffraction techniques .
Results or Outcomes: The crystal structure was successfully determined, providing valuable information about the compound’s molecular geometry and intermolecular interactions .
Specific Scientific Field: Materials Science and Engineering
Methods of Application or Experimental Procedures: Three (Z)-1,2-bis (4- (tert-butyl)phenyl)ethane based alternating copolymers were synthesized with thiophene, thieno [3,2- b ]thiophene, and dithieno [3,2- b :2′,3′- d ]thiophene moieties. These copolymers were then used in the fabrication of OFET devices .
Results or Outcomes: The copolymer PBPTT was successfully used to fabricate ambient stable and high performance flexible OFET devices, with a charge carrier mobility of up to 0.27 cm 2 V −1 s −1 and an on/off ratio of 10 4 .
Specific Scientific Field: Organic Chemistry
Summary of the Application: This compound has been used in the synthesis of fluorescent compounds, specifically 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone .
Methods of Application or Experimental Procedures: A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene was used to synthesize these fluorescent compounds .
Results or Outcomes: The synthesized compounds exhibit a fluorescence quantum yield of up to 1 and can be used as a cannabinoid receptor ligand .
Summary of the Application: This compound has been used in the synthesis of 2-nitroindoles .
Methods of Application or Experimental Procedures: The compound was used as a reagent for mono- Boc protection of α,ω-diamines .
Results or Outcomes: The synthesis of 2-nitroindoles was successfully achieved .
Specific Scientific Field: Pharmacology and Oncology
Summary of the Application: The compound identified as 2,4-Ditert butyl phenol (2,4-DTBP) was successfully extracted from Plumbago zeylanica using Ethyl acetate and confirmed through GC–MS analysis . It has been investigated for its antifungal, antioxidant, and cancer-fighting properties .
Methods of Application or Experimental Procedures: The isolation and purification of 2,4-DTBP were accomplished using HPLC, and its structure was characterized as C14H22O through 1H NMR analysis . The fungicidal activity of 2,4-DTBP against Botrytis cinerea was proven through agar plate assay, and its cytotoxic activity was evaluated using MCF-7 cells (a breast carcinoma cell line) .
Results or Outcomes: The compound was found to have antifungal, antioxidant, and cytotoxic activity. It was effective against Botrytis cinerea and showed cytotoxic activity against MCF-7 cells with an identified IC50 value of 5 μg/ml .
2-((4-(Tert-butyl)phenyl)sulfonyl)ethanamide, also known as N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide, is an organic compound containing a sulfonyl group bonded to an ethanamide moiety. The presence of a tert-butyl group on the phenyl ring suggests potential applications in medicinal chemistry due to the lipophilic nature of the tert-butyl group []. However, limited information is currently available regarding its specific origin or significance in scientific research.
The key features of the molecule include:
R-CONH2 + H2O -> R-COOH + NH3
Limited data is available on the synthesis of this specific compound.
There is no current information available regarding the specific mechanism of action of 2-((4-(Tert-butyl)phenyl)sulfonyl)ethanamide.